molecular formula C12H17ClN2O2 B14904666 10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride

10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride

Cat. No.: B14904666
M. Wt: 256.73 g/mol
InChI Key: UKTVFCZKOQQTEO-UHFFFAOYSA-N
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Description

10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride is a complex organic compound with the molecular formula C12H17ClN2O2. This compound is characterized by its unique spirocyclic structure, which includes a spiro-connection between a lactam and an oxirane ring. It is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spirocyclic Core: This involves the reaction of a suitable lactam with an epoxide under acidic or basic conditions to form the spirocyclic structure.

    Introduction of Functional Groups:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .

Scientific Research Applications

10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can lead to:

Comparison with Similar Compounds

Similar Compounds

    10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile: The non-hydrochloride form of the compound.

    10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carboxamide: A similar compound with a carboxamide group instead of a nitrile group.

Uniqueness

10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride is unique due to its spirocyclic structure and the presence of both nitrile and hydrochloride groups.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

8,8-dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-10-ene-10-carbonitrile;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-11(2)7-12(8-14-3-4-16-12)5-9(6-13)10(11)15;/h5,14H,3-4,7-8H2,1-2H3;1H

InChI Key

UKTVFCZKOQQTEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CNCCO2)C=C(C1=O)C#N)C.Cl

Origin of Product

United States

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